molecular formula C10H13BrClNO2S B1447491 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864016-64-7

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride

Cat. No.: B1447491
CAS No.: 1864016-64-7
M. Wt: 326.64 g/mol
InChI Key: ZRKFLKHFZRKURQ-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenylsulfonyl group

Biochemical Analysis

Biochemical Properties

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions . These interactions can influence the biochemical pathways in which these enzymes are involved, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These changes can have downstream effects on cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses could lead to significant changes in cellular function. It is important to identify the threshold doses that elicit specific responses and to monitor for any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for these pathways. By influencing these interactions, the compound can alter metabolic fluxes and metabolite levels within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and overall effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Substituted pyrrolidine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives without the sulfonyl group.

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is used in the development of advanced materials, such as specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: A precursor used in the synthesis of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride.

    Pyrrolidine: The parent compound of the pyrrolidine ring in this compound.

    3-[(4-Chlorophenyl)sulfonyl]pyrrolidine hydrochloride: A similar compound with a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKFLKHFZRKURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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